molecular formula C26H20F2N4O2S3 B14014262 1-(4-Fluorophenyl)-3-[4-[4-[(4-fluorophenyl)carbamothioylamino]phenyl]sulfonylphenyl]thiourea CAS No. 17312-27-5

1-(4-Fluorophenyl)-3-[4-[4-[(4-fluorophenyl)carbamothioylamino]phenyl]sulfonylphenyl]thiourea

Cat. No.: B14014262
CAS No.: 17312-27-5
M. Wt: 554.7 g/mol
InChI Key: MWYBQENESHXUKE-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-[4-[4-[(4-fluorophenyl)carbamothioylamino]phenyl]sulfonylphenyl]thiourea is a complex organic compound characterized by the presence of fluorophenyl, sulfonyl, and thiourea groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-3-[4-[4-[(4-fluorophenyl)carbamothioylamino]phenyl]sulfonylphenyl]thiourea typically involves multiple steps. One common method includes the reaction of 4-fluoroaniline with thiophosgene to form 4-fluorophenyl isothiocyanate. This intermediate is then reacted with 4-aminobenzenesulfonamide to yield the desired compound. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving automated reactors and continuous flow systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-3-[4-[4-[(4-fluorophenyl)carbamothioylamino]phenyl]sulfonylphenyl]thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Fluorophenyl)-3-[4-[4-[(4-fluorophenyl)carbamothioylamino]phenyl]sulfonylphenyl]thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-[4-[4-[(4-fluorophenyl)carbamothioylamino]phenyl]sulfonylphenyl]thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of fluorophenyl and sulfonyl groups enhances its binding affinity and specificity. Pathways involved may include inhibition of kinase activity or disruption of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

    N-(4-Fluorophenyl)thiourea: Shares the fluorophenyl and thiourea groups but lacks the sulfonylphenyl moiety.

    4-Fluorophenylboronic acid: Contains the fluorophenyl group but differs in its boronic acid functionality.

    1-(4-Fluorophenyl)-5-phenyl-2,4-pentadien-1-one: Features the fluorophenyl group but has a different core structure.

Uniqueness

1-(4-Fluorophenyl)-3-[4-[4-[(4-fluorophenyl)carbamothioylamino]phenyl]sulfonylphenyl]thiourea is unique due to its combination of fluorophenyl, sulfonyl, and thiourea groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

17312-27-5

Molecular Formula

C26H20F2N4O2S3

Molecular Weight

554.7 g/mol

IUPAC Name

1-(4-fluorophenyl)-3-[4-[4-[(4-fluorophenyl)carbamothioylamino]phenyl]sulfonylphenyl]thiourea

InChI

InChI=1S/C26H20F2N4O2S3/c27-17-1-5-19(6-2-17)29-25(35)31-21-9-13-23(14-10-21)37(33,34)24-15-11-22(12-16-24)32-26(36)30-20-7-3-18(28)4-8-20/h1-16H,(H2,29,31,35)(H2,30,32,36)

InChI Key

MWYBQENESHXUKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=S)NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=S)NC4=CC=C(C=C4)F)F

Origin of Product

United States

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